1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene
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Overview
Description
1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene is an organic compound with the molecular formula C13H11NO4S. It is characterized by a benzene ring substituted with a methyl group and a sulfonyl group attached to a nitrophenyl group. This compound is notable for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzenesulfonyl chloride with toluene in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using automated reactors. The process may include continuous flow techniques to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction: 1-Methyl-4-[(4-aminophenyl)sulfonyl]benzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonyl group plays a crucial role in these interactions by forming strong hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
- 1-Methyl-4-[(4-aminophenyl)sulfonyl]benzene.
- 1-Methyl-4-[(4-chlorophenyl)sulfonyl]benzene.
- 1-Methyl-4-[(4-bromophenyl)sulfonyl]benzene .
Uniqueness: 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group allows for specific reactions such as reduction to an amino group, which can be further functionalized for various applications .
Properties
CAS No. |
4094-37-5 |
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Molecular Formula |
C13H11NO4S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
1-methyl-4-(4-nitrophenyl)sulfonylbenzene |
InChI |
InChI=1S/C13H11NO4S/c1-10-2-6-12(7-3-10)19(17,18)13-8-4-11(5-9-13)14(15)16/h2-9H,1H3 |
InChI Key |
RVHDYDZMDKCAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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